

ABN-401: A Comparative Analysis of In Vivo Efficacy and In Vitro Potency

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Compound of Interest

Compound Name: Compound 401

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This guide provides a comprehensive comparison of the in vivo efficacy and in vitro data for ABN-401, a highly potent and selective MET inhibitor. The data presented herein is primarily derived from a pivotal study investigating its therapeutic efficacy in MET-addicted cancers.^[1]

Introduction to ABN-401

ABN-401 is a small molecule inhibitor that targets the c-MET receptor tyrosine kinase.^{[1][2]} Dysregulation of the c-MET signaling pathway is a known driver in various cancers, making it a key therapeutic target.^{[1][2]} ABN-401 functions by binding to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.^{[1][3]} This targeted mechanism is designed to disrupt cancer cell growth, proliferation, and survival in tumors exhibiting MET oncogenic addiction.^[1]

Data Presentation: In Vitro vs. In Vivo

The following tables summarize the key quantitative data from in vitro and in vivo studies of ABN-401, allowing for a direct comparison of its performance in different experimental settings.

Table 1: In Vitro Cytotoxicity of ABN-401^[1]

Cell Line	MET Status	IC50 (nM)
SNU-5	MET Amplification	3.33
EBC-1	MET Amplification	2.22
SNU-638	MET Overexpression	3.33
H1993	MET Exon 14 Skipping	43.0
Hs746T	MET Exon 14 Skipping	Not specified
HFE145 (Normal)	-	>10,000

Table 2: In Vivo Efficacy of ABN-401 in Xenograft Models[1]

Xenograft Model	MET Status	Dose (mg/kg)	Tumor Growth Inhibition (TGI) Index (%)
SNU-5	MET Amplification	3	24.47
30	89.49		
EBC-1	MET Amplification	10	51.26
30	77.85		
SNU-638	MET Overexpression	10	65.31
30	78.68		

Experimental Protocols

In Vitro Cell Viability Assay

MET-addicted cancer cell lines and a normal immortalized cell line were treated with varying concentrations of ABN-401 for 72 hours.[1] Cell viability was subsequently assessed using the WST assay, a colorimetric assay for the quantification of cell proliferation and viability.[1] The data, expressed as the mean \pm standard deviation from three independent experiments, was used to determine the IC50 values.[1]

Western Blot Analysis of MET Signaling

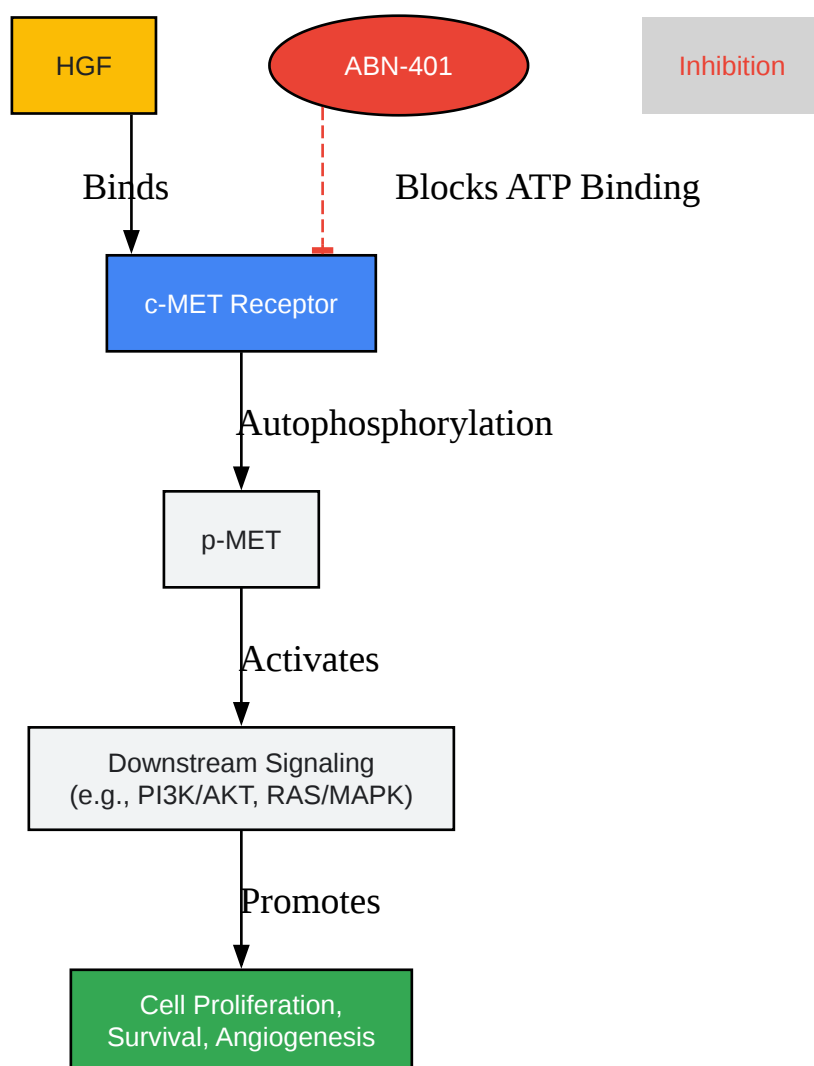
To investigate the effect of ABN-401 on the MET signaling pathway, various MET-addicted cancer cell lines were treated with different concentrations of ABN-401.^[1] Following treatment, cell lysates were harvested and subjected to Western blot analysis to examine the phosphorylation status of c-MET and downstream signaling proteins such as AKT and ERK1/2.^[1]

In Vivo Xenograft Studies

To evaluate the in vivo therapeutic efficacy of ABN-401, human cancer cell lines (SNU-5, EBC-1, and SNU-638) were subcutaneously implanted into the flanks of BALB/c-nude mice.^[1] When the average tumor volume reached 150–300 mm³, the mice were orally administered ABN-401 at doses of 3, 10, or 30 mg/kg for five consecutive days a week for three weeks.^[1] Tumor volumes were measured throughout the study to determine the tumor growth inhibition index.^[1]

Visualizing the Mechanism and Workflow

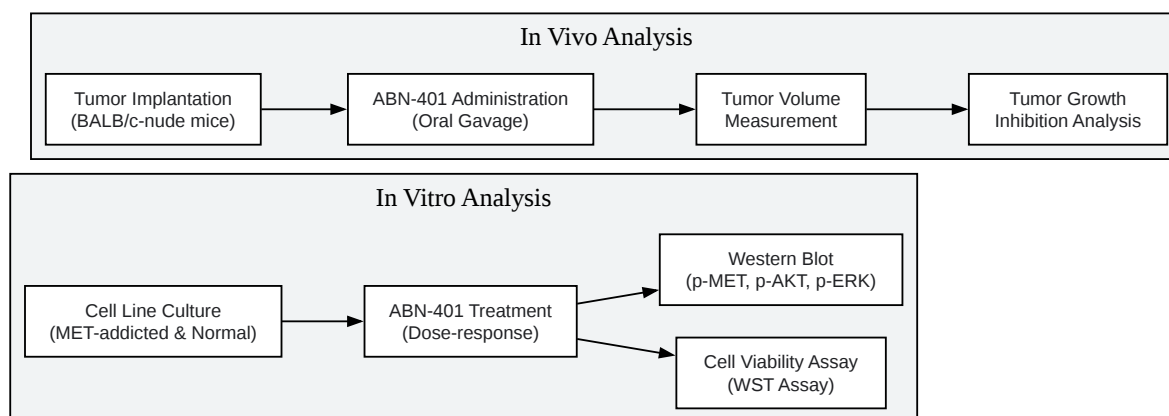
ABN-401 Mechanism of Action: MET Signaling Inhibition



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Caption: ABN-401 inhibits the c-MET signaling pathway.

General Experimental Workflow for ABN-401 Evaluation



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Caption: Workflow for in vitro and in vivo ABN-401 evaluation.

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References

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